D-4-Chlorophenylglycine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

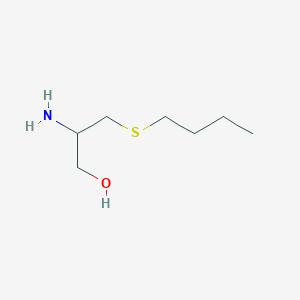

D-4-Chlorophenylglycine HCl (D4CP) is a synthetic derivative of the naturally occurring amino acid glycine. It is an analogue of the neurotransmitter glutamate and has a wide range of potential applications in scientific research. D4CP has been studied in several areas, including its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Additionally, this paper will discuss potential future directions for D4CP research.

Applications De Recherche Scientifique

Proteomics Research

In the field of proteomics, D-4-Chlorophenylglycine HCl is utilized as a biochemical tool. Its properties may aid in the study of protein structures and functions, potentially contributing to the understanding of complex biological processes and disease mechanisms .

Environmental Contaminant Removal

Research has indicated that compounds like D-4-Chlorophenylglycine HCl could be used in environmental applications, such as the removal of contaminants from water sources. This application leverages the compound’s chemical properties to bind or neutralize harmful substances .

Agricultural Chemical Impact Studies

The impact of chemicals like D-4-Chlorophenylglycine HCl on the environment, particularly in agricultural settings, is another area of study. Researchers analyze how such compounds affect ecosystems, food safety, and sustainable farming practices .

Industrial Research Applications

D-4-Chlorophenylglycine HCl: is also relevant in industrial research, where its chemical characteristics may be applied in the development of new materials or processes. Its interactions with other substances can lead to innovations in manufacturing and production .

Biochemical Studies

This compound is significant in biochemical research, where it may be used to study enzyme reactions, metabolic pathways, and cellular functions. Its role in such fundamental processes can provide insights into health and disease at the molecular level .

Catalyst Development

In the development of catalysts, D-4-Chlorophenylglycine HCl could be investigated for its potential to speed up chemical reactions. This application would be particularly useful in creating more efficient and environmentally friendly industrial processes .

Safety and Hazards

Propriétés

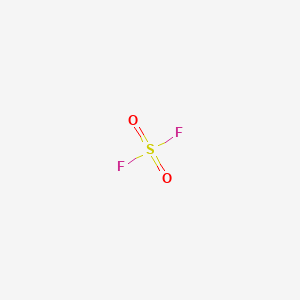

IUPAC Name |

(2R)-2-amino-2-(4-chlorophenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZFBXOENJDFCO-OGFXRTJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495163 |

Source

|

| Record name | (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108392-76-3 |

Source

|

| Record name | (2R)-Amino(4-chlorophenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)